

Chemical properties of Methyl 2-bromo-4-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-bromo-4-nitrobenzoate**

Cat. No.: **B1591052**

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **Methyl 2-bromo-4-nitrobenzoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-4-nitrobenzoate is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring a bromine atom, a nitro group, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, reactivity, and safe handling protocols, grounded in established scientific principles.

Core Chemical Identity and Physical Properties

Methyl 2-bromo-4-nitrobenzoate is a compound whose utility is defined by the interplay of its constituent functional groups. Understanding its fundamental properties is the first step in harnessing its synthetic potential.

Identifier	Value	Source
IUPAC Name	methyl 2-bromo-4-nitrobenzoate	[1]
CAS Number	100959-22-6	[1] [2] [3]
Molecular Formula	C ₈ H ₆ BrNO ₄	[1] [3]
SMILES	COC(=O)C1=C(C=C(C=C1)[O-])Br	[1]
InChIKey	XYMZAFDNPJLOTP-UHFFFAOYSA-N	[1]

The physical characteristics of a compound dictate its handling, storage, and purification requirements.

Physical Property	Value	Source
Molecular Weight	260.04 g/mol	[1] [3]
Appearance	Light orange to Yellow to Green powder/crystal	[2]
Melting Point	82.0 to 86.0 °C	[2] [4]
Purity	>98.0% (GC)	[2] [4]
Topological Polar Surface Area	72.1 Å ²	[1]

Spectroscopic Profile: A Structural Elucidation

The structural arrangement of **Methyl 2-bromo-4-nitrobenzoate** gives rise to a distinct spectroscopic fingerprint. A thorough understanding of its expected spectral data is critical for reaction monitoring and quality control.

Causality in Spectroscopic Signatures

The electron-withdrawing nature of the nitro (-NO₂) and methyl ester (-CO₂CH₃) groups, combined with the inductive effect and lone-pair donation of the bromine (-Br) atom, creates a

unique electronic environment. This environment dictates the chemical shifts of the aromatic protons and carbons in NMR spectroscopy, the vibrational frequencies of bonds in IR spectroscopy, and the fragmentation patterns in mass spectrometry. The substituents deshield the aromatic protons, shifting them downfield in the ^1H NMR spectrum.

Technique	Expected Peaks / Signals	Rationale
¹ H NMR	~8.0-8.5 ppm (3H, m) ~3.9 ppm (3H, s)	Aromatic protons are significantly deshielded by the adjacent electron-withdrawing nitro and ester groups. The splitting pattern will be complex due to the substitution pattern. The singlet corresponds to the three protons of the methyl ester group.
¹³ C NMR	~165 ppm	Carbonyl carbon of the ester group.
	~120-150 ppm	Aromatic carbons, with quaternary carbons (attached to Br, NO ₂ , CO ₂ CH ₃) showing distinct shifts.
	~53 ppm	Carbon of the methyl group in the ester.
IR Spectroscopy	~1720-1730 cm ⁻¹	Strong C=O stretch from the ester functional group. [5]
~1530 cm ⁻¹ (asymmetric)	Characteristic NO ₂ stretching vibrations. [5] [6]	
~1350 cm ⁻¹ (symmetric)	Characteristic NO ₂ stretching vibrations. [5] [6]	
~1250 cm ⁻¹	C-O stretch of the ester. [5]	
Mass Spectrometry	m/z ≈ 259/261	Molecular ion peak ([M] ⁺) showing a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹ Br and ⁸¹ Br). [1]

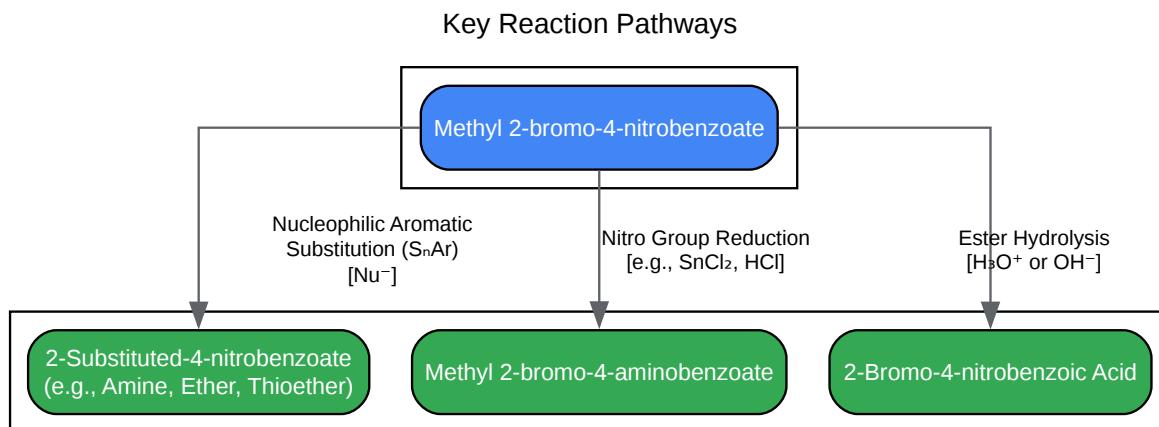
m/z ≈ 228/230 Loss of the methoxy group (-OCH₃) from the molecular ion.

m/z ≈ 200/202 Loss of the entire ester group (-CO₂CH₃) from the molecular ion.

Reactivity and Synthetic Potential

The reactivity of **Methyl 2-bromo-4-nitrobenzoate** is governed by the electronic properties of its substituents. The powerful electron-withdrawing nitro group, positioned para to the bromine atom, is the dominant activating feature for certain reaction types.

- Nucleophilic Aromatic Substitution (S_nAr): The bromine atom is an excellent leaving group in S_nAr reactions. Its departure is facilitated by the stabilization of the negatively charged intermediate (Meisenheimer complex) by the para-nitro group. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols) at the C2 position, providing a pathway to a wide range of derivatives.
- Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid. The resulting amino group is a versatile handle for subsequent transformations, such as diazotization or acylation, opening up further synthetic avenues.
- Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding 2-bromo-4-nitrobenzoic acid under either acidic or basic conditions. This transformation is useful when the carboxylic acid functionality is required for subsequent amide bond formation or other reactions.



[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **Methyl 2-bromo-4-nitrobenzoate**.

Experimental Protocols and Workflows

The following protocols are designed as self-validating systems, incorporating in-process checks and characterization steps to ensure the integrity of the experimental outcome.

Protocol 1: Synthesis via Esterification of 2-Bromo-4-nitrobenzoic Acid

This protocol describes the synthesis of the title compound from its corresponding carboxylic acid, a common and reliable method.

Causality: The reaction proceeds via acid-catalyzed esterification (Fischer esterification). A strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step-by-Step Methodology:

- Reaction Setup: To a solution of 2-bromo-4-nitrobenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

- Heating: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C).
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-16 hours).
- Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
- Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the filtrate in vacuo to yield the crude product.

Protocol 2: Purification by Recrystallization

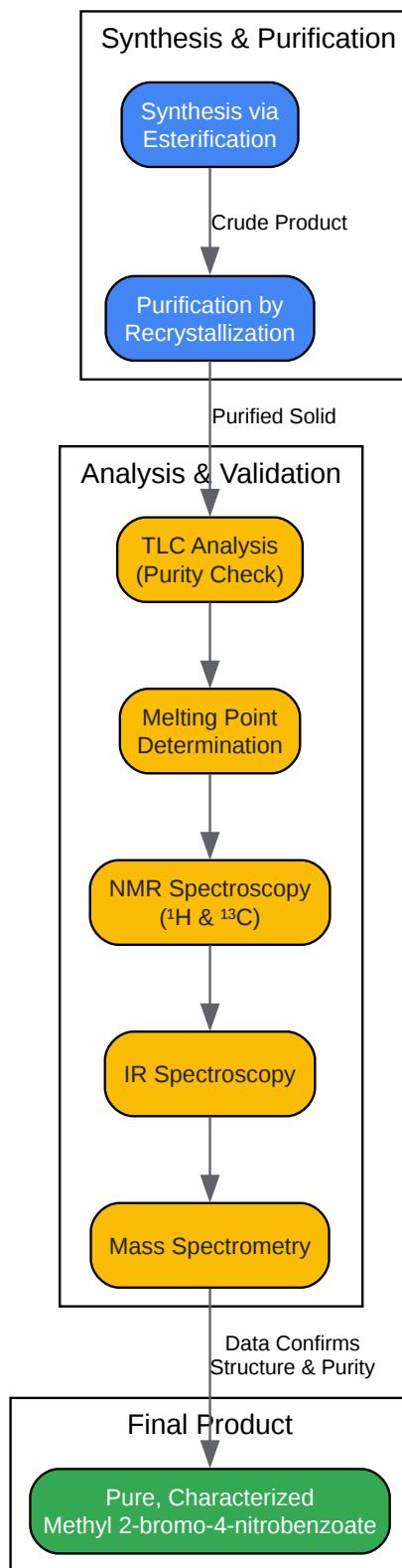
Causality: This technique exploits the differences in solubility of the desired compound and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature, allowing for the crystallization of the pure product upon cooling.

Step-by-Step Methodology:

- Solvent Selection: Based on polarity, a solvent system like ethanol/water or isopropanol is a suitable starting point.
- Dissolution: Dissolve the crude **Methyl 2-bromo-4-nitrobenzoate** in a minimal amount of the hot solvent.
- Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
- Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Experimental Workflow: Synthesis to Characterization

The following workflow ensures the identity and purity of the final compound.



[Click to download full resolution via product page](#)

Caption: A logical workflow from synthesis to final product validation.

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical reagent.

- GHS Hazard Statements:

- H315: Causes skin irritation.[1][4]
- H319: Causes serious eye irritation.[1][4]
- H335: May cause respiratory irritation.[1][7]

- Precautionary Statements:

- P261: Avoid breathing dust.[1]
- P280: Wear protective gloves, eye protection, and face protection.[1][4]
- P302 + P352: IF ON SKIN: Wash with plenty of water.[2][4]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
- P362 + P364: Take off contaminated clothing and wash it before reuse.[2][4]

- Handling and Storage:

- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation.[8]
Handle in accordance with good industrial hygiene and safety practices.[9]
- Storage: Keep container tightly closed. Store in a cool, dry, and dark place.[4] Store away from incompatible materials such as strong oxidizing agents.[4][10]

Conclusion

Methyl 2-bromo-4-nitrobenzoate is a strategically functionalized aromatic compound with significant utility in organic synthesis. Its defined reactivity, particularly in S_nAr and nitro-reduction reactions, makes it a valuable precursor for developing novel pharmaceutical agents and functional materials. A comprehensive understanding of its properties, spectroscopic signatures, and safe handling procedures, as detailed in this guide, is essential for its effective and safe application in a research and development setting.

References

- PubChem. (n.d.). **Methyl 2-Bromo-4-nitrobenzoate**. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl 4-bromo-2-nitrobenzoate. National Center for Biotechnology Information.
- The Organic Chemistry Tutor. (2018). Nitration of Methyl Benzoate and Nitration of Bromobenzene. YouTube.
- PubChem. (n.d.). Methyl 2-methyl-4-nitrobenzoate. National Center for Biotechnology Information.
- Capot Chemical. (2018). Material Safety Data Sheet.
- Homework.Study.com. (n.d.). how to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate?.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 2-Bromo-4-nitrobenzoate | C8H6BrNO4 | CID 15833211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-Bromo-4-nitrobenzoate | 100959-22-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. homework.study.com [homework.study.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methyl 4-bromo-2-nitrobenzoate | C8H6BrNO4 | CID 18350461 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. capotchem.com [capotchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Chemical properties of Methyl 2-bromo-4-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591052#chemical-properties-of-methyl-2-bromo-4-nitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com